4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and a methyl group
Preparation Methods
The synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole typically involves the use of Grignard reagents. One common method includes the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one with a thiazole derivative in the presence of a base . The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and antitubercular agent. It has shown promising activity against various bacterial strains and mycobacterial species.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies exploring the inhibition of specific enzymes and proteins, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the activity of β-ketoacyl-acyl carrier protein synthase A (Kas-A) in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar compounds to 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole include:
Benzene sulfonamide pyrazole thio-oxadiazole derivatives: These compounds also exhibit antimicrobial and antitubercular activities but differ in their core structures and specific substituents.
1,3,4-Oxadiazole derivatives: These compounds share the 3-fluoro-4-methoxyphenyl moiety but have different heterocyclic cores, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific thiazole core and the combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJPPCWFFLNOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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